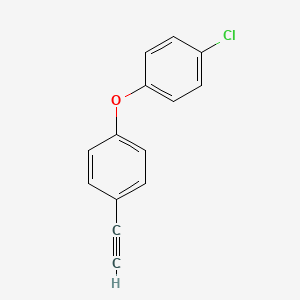

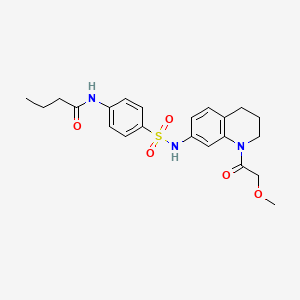

![molecular formula C9H10N2O2S B2651614 1-乙基-3-甲基-1H-噻吩[2,3-C]吡唑-5-羧酸 CAS No. 1039758-64-9](/img/structure/B2651614.png)

1-乙基-3-甲基-1H-噻吩[2,3-C]吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” is a reagent used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives that act as antivirulence agents inhibiting Staphylococcus aureus biofilm formation . It has an empirical formula of C7H10N2O2, a CAS Number of 50920-65-5, and a molecular weight of 154.17 .

Synthesis Analysis

The synthesis of “1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid” involves several steps. The key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[2,3-C]pyrazole-6-carbohydrazide, is prepared by Gewald’s synthesis of Ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[2,3-C]pyrazole-6-carboxylate . This intermediate then reacts with various reagents to afford different fused and polyfunctional substituted compounds .Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” can be represented by the SMILES stringCCn1nc(C)cc1C(O)=O . The InChI key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-N . Chemical Reactions Analysis

The compound “1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid” is used as a reagent in the synthesis of new class of 2-phenylhydrazinylidene derivatives . It can also react with diethylmalonate followed by hydrazinolysis by hydrazine hydrate to yield the pyrazolothienopyrimidinyl acetohydrazide .Physical And Chemical Properties Analysis

The compound “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” is a solid with a melting point of 132-145 °C . It has an assay of 97% .科学研究应用

Antivirulence Agents

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid serves as a reagent in the synthesis of a new class of 2-phenylhydrazinylidene derivatives . These derivatives exhibit antivirulence activity by inhibiting Staphylococcus aureus biofilm formation . Biofilm inhibition is crucial in preventing bacterial colonization and enhancing the effectiveness of antimicrobial treatments.

D-Amino Acid Oxidase (DAO) Inhibition

This compound is a potent and selective inhibitor of D-amino acid oxidase (DAO) , also known as DAAO . DAO plays a role in regulating neurotransmitter levels by degrading D-amino acids. Inhibiting DAO with 1-ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid protects DAO cells from oxidative stress induced by D-serine . This property may have implications for neuroprotection and neurotransmitter balance .

Tonic Pain Prevention

Specifically, 1-ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid prevents formalin-induced tonic pain . Formalin-induced pain models are commonly used to study nociception and pain pathways. The compound’s ability to mitigate this type of pain suggests potential applications in pain management .

Custom Synthesis and Bulk Manufacturing

Researchers and manufacturers can utilize 1-ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid for custom synthesis and bulk production. Companies like ChemScene offer this compound for purchase, making it accessible for various research and industrial purposes .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-ethyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-3-11-8-6(5(2)10-11)4-7(14-8)9(12)13/h4H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCBBVVAJWMHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(S2)C(=O)O)C(=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

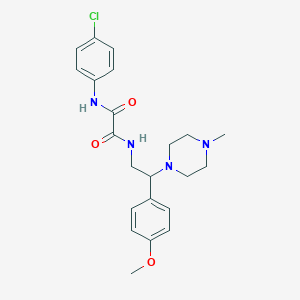

![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)

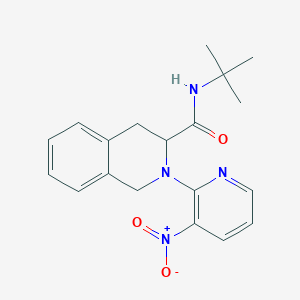

![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)

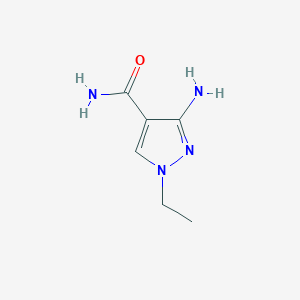

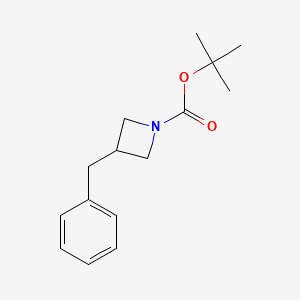

![tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate](/img/structure/B2651537.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide](/img/structure/B2651543.png)

![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)

![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)

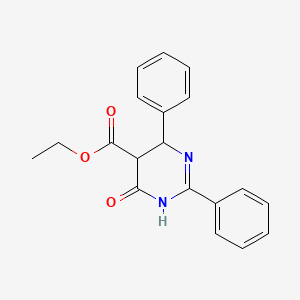

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)